molecular formula C13H11NO5 B1678063 Oxolinic acid CAS No. 14698-29-4

Oxolinic acid

Cat. No. B1678063
CAS RN: 14698-29-4
M. Wt: 261.23 g/mol
InChI Key: KYGZCKSPAKDVKC-UHFFFAOYSA-N
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Description

Oxolinic acid is a quinolone antibiotic developed in Japan in the 1970s . It is used in dosages of 12–20 mg/kg orally administered for five to ten days . The antibiotic works by inhibiting the enzyme DNA gyrase . It also acts as a dopamine reuptake inhibitor and has stimulant effects in mice .


Molecular Structure Analysis

Oxolinic acid has a molecular formula of C13H11NO5 . Its molecular weight is 261.23 . The structure of Oxolinic acid is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reaction between Oxolinic acid and Fe (III), Zn (II), Ca (II), and Mg (II) ions results in the formation of metal-based complexes .


Physical And Chemical Properties Analysis

Oxolinic acid has a density of 1.5±0.1 g/cm3 . Its boiling point is 473.2±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The flash point is 240.0±28.7 °C .

Scientific Research Applications

1. Rare-Earth Metal Complexes

  • Application Summary: Oxolinic acid has been used to synthesize new complexes with rare-earth metal cations (Y3+, La3+, Sm3+, Eu3+, Gd3+, Tb3+). This is part of a trend called “drug repositioning” which seeks new applications for existing drugs .
  • Methods of Application: The quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms .
  • Results: The cytotoxic activity of the complexes has been studied on various cell lines. The complexes display binding affinities (Kb) towards double stranded DNA in the range of 9.33 × 10^4 − 10.72 × 10^5 .

2. Complexes with Fe (III), Zn (II), Ca (II), and Mg (II) Ions

  • Application Summary: Oxolinic acid has been used to form complexes with Fe (III), Zn (II), Ca (II), and Mg (II) ions .
  • Methods of Application: The oxolinic acid molecule utilizes the two oxygen atoms of the carboxylate group and the pyridone C=O group to bind the investigated metal ions .
  • Results: The complex containing Ca (II) ions exhibited remarkable antibacterial and antifungal activity against all tested microbial strains, surpassing or equaling the potency of the standard drugs .

3. Antibacterial Activity on Pseudomonas glumae

  • Application Summary: Oxolinic acid has been used for the control of bacterial seedling rot of rice (P. glumae) in the form of seed treatment .
  • Methods of Application: The application method involves seed treatment and spray treatment .
  • Results: The results of this application are not explicitly mentioned in the source .

4. Therapy for Urinary Tract Infection

  • Application Summary: Oxolinic acid is an alternative form of therapy for the penicillin-sensitive, cephalosporin-sensitive, or sulfonamide-sensitive adult with recurrent urinary tract infection caused by susceptible Escherichia coli and Proteus mirabilis .
  • Methods of Application: The application method is not explicitly mentioned in the source .
  • Results: The results of this application are not explicitly mentioned in the source .

5. Withdrawal Period in Cobia

  • Application Summary: A study was undertaken to establish the withdrawal time following Oxolinic acid treatments of cultured cobia .
  • Methods of Application: The application method is not explicitly mentioned in the source .
  • Results: The results of this application are not explicitly mentioned in the source .

6. Removal in Aquaculture by Ozone

  • Application Summary: Oxolinic acid is used in aquaculture and its removal by ozone has been studied .
  • Methods of Application: The application method involves the use of ozone .
  • Results: The results suggest that Oxolinic acid is more easily removed by ozone compared to other substances used in aquaculture .

7. Antibacterial Activity on Escherichia coli and Proteus mirabilis

  • Application Summary: Oxolinic acid is an alternative form of therapy for the penicillin-sensitive, cephalosporin-sensitive, or sulfonamide-sensitive adult with recurrent urinary tract infection caused by susceptible Escherichia coli and Proteus mirabilis .
  • Methods of Application: The application method is not explicitly mentioned in the source .
  • Results: The results of this application are not explicitly mentioned in the source .

8. Removal in Aquaculture by Ozone

  • Application Summary: Oxolinic acid is used in aquaculture and its removal by ozone has been studied .
  • Methods of Application: The application method involves the use of ozone .
  • Results: The results suggest that Oxolinic acid is more easily removed by ozone compared to other substances used in aquaculture .

Safety And Hazards

Oxolinic acid is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGZCKSPAKDVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021089
Record name Oxolinic acid
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Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE.
Record name OXOLINIC ACID
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Product Name

Oxolinic acid

Color/Form

CRYSTALS FROM DIMETHYLFORMAMIDE

CAS RN

14698-29-4
Record name Oxolinic acid
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Record name Oxolinic acid
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Record name OXOLINIC ACID
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Melting Point

314-316 °C
Record name OXOLINIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of 5 g of ethyl 4-ethoxy-6,7-methylenedioxyquinoline-3-carboxylate and 0.06 g of p-toluene-sulfonic acid was heated at 180°C for 3 hours and cooled. To the product was added 50 ml of a 5% aqueous sodium hydroxide solution. The resulting mixture was heated at 90°-100°C for 30 minutes, the acidified by the addition of dilute hydrochloric acid and cooled. The precipitate was collected by filtration, washed with water and dried. There was obtained 4.42 g of 1-ethyl-6,7-methylenedioxy-4-quinolone-3-carboxylic acid, m.p. 318°C (decomposition).
Quantity
5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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